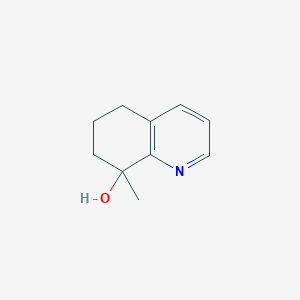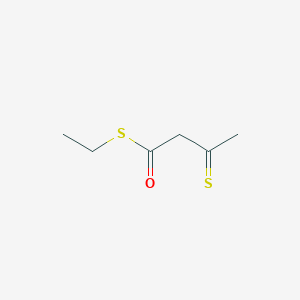
S-Ethyl 3-thioxobutanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl 3-thioxobutanethioate: is a chemical compound with the molecular formula C6H10OS2 and a molecular weight of 162.27 g/mol . 3-Thioxobutanethioic acid S-ethyl ester and is used as a research chemical in the preparation of β-thioxo thioesters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Ethyl 3-thioxobutanethioate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with sulfur to form the corresponding thioester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: S-Ethyl 3-thioxobutanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted thioesters.
Aplicaciones Científicas De Investigación
S-Ethyl 3-thioxobutanethioate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of β-thioxo thioesters, which are important intermediates in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Ethyl 3-thioxobutanethioate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its thioester group allows it to form covalent bonds with target proteins, enzymes, or other biomolecules, leading to changes in their activity or function .
Comparación Con Compuestos Similares
Ethyl nonanoate: A similar ester compound with different functional groups and applications.
Ethyl benzoylacetate: Another ester used in organic synthesis with distinct chemical properties.
Uniqueness: S-Ethyl 3-thioxobutanethioate is unique due to its thioester functional group, which imparts specific reactivity and biological activity. This makes it valuable in the synthesis of β-thioxo thioesters and other specialized compounds.
Propiedades
Fórmula molecular |
C6H10OS2 |
|---|---|
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
S-ethyl 3-sulfanylidenebutanethioate |
InChI |
InChI=1S/C6H10OS2/c1-3-9-6(7)4-5(2)8/h3-4H2,1-2H3 |
Clave InChI |
BNZRVSNUTPEFCK-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)CC(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



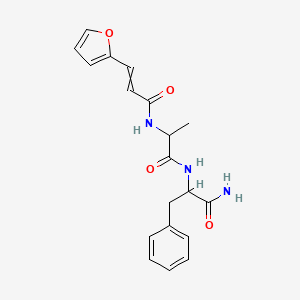
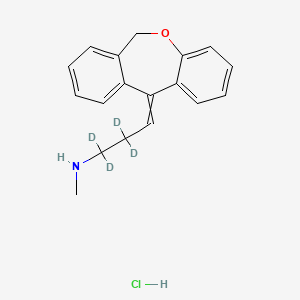
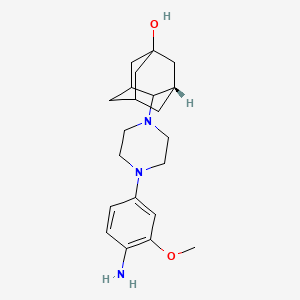

![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
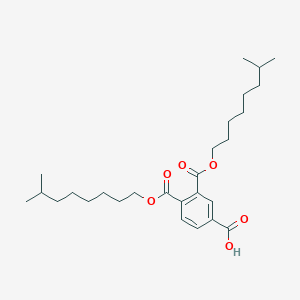
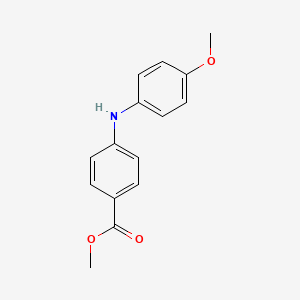
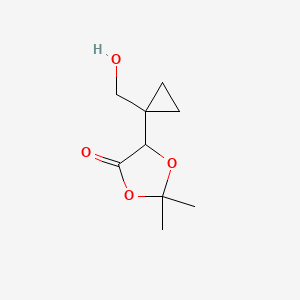
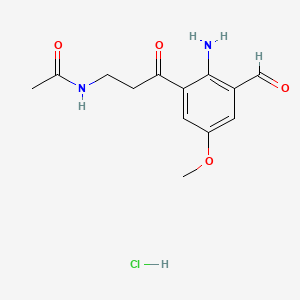

![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
